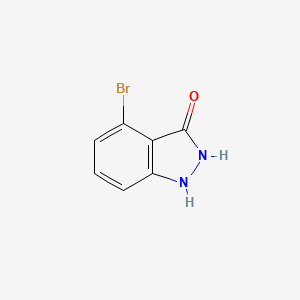

4-bromo-1H-indazol-3(2H)-one

描述

The Indazolone Scaffold in Contemporary Chemical Science

The indazolone core is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous biologically active molecules. acs.org Indazoles, the parent structures of indazolones, are nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. longdom.orgresearchgate.net The versatility of the indazole scaffold stems from its unique chemical properties and the multiple tautomeric forms it can adopt, which allows for diverse interactions with biological targets. researchgate.net

The development of efficient synthetic methods to create indazolone-based compounds has further fueled their exploration in drug discovery. For instance, a mild and efficient approach for synthesizing 2-substituted indazolones has been developed, highlighting the ongoing efforts to expand the chemical space around this important scaffold. acs.org This continuous innovation in synthetic methodology enables the production of diverse indazolone-cored libraries, providing a rich source of novel compounds for biological screening. acs.org

Significance of Bromination in Indazolone Chemistry at the 4-Position

The introduction of a bromine atom at the 4-position of the indazolone scaffold is a strategic modification that significantly influences the compound's chemical reactivity and biological activity. Bromination is a widely used technique in pharmaceutical manufacturing to create advanced intermediate building blocks for active pharmaceutical ingredients (APIs). ascensusspecialties.com The presence of a bromine atom can alter a molecule's reactivity, stability, and solubility, and enhance its lipophilicity, which can improve its pharmacokinetic properties. ascensusspecialties.com

Specifically, the bromine atom on the 4-bromo-1H-indazol-3(2H)-one molecule introduces both steric and electronic effects that can modulate its interactions with biological targets. cymitquimica.com This halogenation can lead to the synthesis of complex chemical compounds that serve as base materials for APIs. ascensusspecialties.com The process of bromination itself is a critical area of study, with various methods available to introduce bromine into a molecule, each with its own advantages in terms of selectivity and reaction conditions. fiveable.metestbook.combyjus.com The ability to selectively place a bromine atom at a specific position is crucial for designing molecules with desired biological activities. fiveable.me

Research Trajectories and Future Directions for this compound Derivatives

Research involving this compound and its derivatives is actively exploring their potential in various therapeutic areas. A notable area of investigation is the development of novel antibacterial agents. For example, a series of 4-bromo-1H-indazole derivatives have been designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Several of these compounds have shown potent activity against various strains of bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov

Future research is likely to focus on several key areas:

Expansion of Derivative Libraries: Synthesizing a broader range of derivatives by modifying other positions on the indazolone ring, in addition to the 4-position, to explore structure-activity relationships further.

Exploration of New Therapeutic Targets: Investigating the potential of these compounds against other diseases, leveraging the known broad-spectrum bioactivity of the indazole scaffold. researchgate.netmdpi.com

Optimization of Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods for this compound and its derivatives to support further research and potential commercialization. researchgate.net

Mechanism of Action Studies: Conducting in-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective therapeutic agents.

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 864845-15-8 | C₇H₅BrN₂O | 213.03 |

| 4-bromo-1H-indazole | 34476-88-1 | C₇H₅BrN₂ | 197.04 |

| 4-bromo-1H-indazol-3-amine | 914311-50-5 | C₇H₆BrN₃ | 212.05 |

| 5-bromo-1H-indazol-3-ol | 7364-27-4 | C₇H₅BrN₂O | 213.03 |

Table 2: Research Applications and Findings of 4-bromo-1H-indazole Derivatives

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| 4-bromo-1H-indazole derivatives | Antibacterial (FtsZ inhibitors) | Showed potent activity against Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov |

| 4-bromo-1H-indazole derivatives | Antibacterial (penicillin-resistant Staphylococcus aureus) | Compounds 12 and 18 were 256-fold more potent than 3-methoxybenzamide. nih.gov |

| 4-bromo-1H-indazole derivatives | Cell division inhibition | Displayed moderate inhibition against S. aureus, E. coli, and P. aeruginosa. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSWBTIWUXRHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631063 | |

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864845-15-8 | |

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1h Indazol 3 2h One and Its Derivatives

Classical and Modern Synthetic Routes to the Indazolone Core

The indazolone heterocyclic system is a valuable scaffold in medicinal chemistry. Its synthesis has been approached through various classical and modern methodologies, including metal-catalyzed reactions, metal-free alternatives, and efficient one-pot procedures.

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings through intramolecular cyclization. Palladium (Pd) and Platinum (Pt) are notable catalysts in this domain. Pd-catalyzed reactions, for instance, can facilitate intramolecular carbon-nitrogen bond formations to yield 3-substituted indazoles under mild conditions, a process that can be adapted for indazolone synthesis from suitable precursors like o-haloarylhydrazones. isc.ac Similarly, Pt(II)-catalyzed cycloisomerization of substrates containing a nitrogen nucleophile and an alkyne can be employed to access nitrogen-containing heterocycles, a strategy applicable to the formation of the indazolone core. nih.gov These methods are valued for their efficiency and tolerance of various functional groups.

| Catalyst | Reaction Type | Precursor Example | Key Advantage |

| Palladium (Pd) | Intramolecular C-N bond formation | o-haloarylhydrazones | Mild reaction conditions |

| Platinum (Pt) | Cycloisomerization | Propargylic alcohols with nitrogen nucleophiles | Access to highly functionalized heterocycles |

To circumvent the cost and potential toxicity associated with metal catalysts, numerous metal-free synthetic routes have been developed. These methods often rely on intramolecular C-H amination or rearrangement reactions. One approach involves the use of oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate the C-H amination of N-Ts-2-alkenylanilines, leading to indole (B1671886) synthesis, a strategy with principles applicable to indazolone formation. researchgate.net Another metal-free method utilizes bis(pinacolato)diboron (B136004) (B₂(OH)₄) for reductive N-N bond formation to create 2-substituted indazolones. organic-chemistry.org Additionally, intramolecular electrophilic amination of precursors such as 2-aminophenyl ketoximes represents another metal-free pathway to the indazole core. scispace.com These protocols are often operationally simple and offer a broader substrate scope under mild conditions. organic-chemistry.orgnih.gov

| Reagent/Condition | Reaction Type | Key Feature |

| DDQ (oxidant) | C-H Amination | Avoids use of expensive transition-metal catalysts |

| B₂(OH)₄ | Reductive N-N bond formation | Mild conditions, wide scope for amines |

| Photochemical Cyclization | Light-induced reaction | Efficient with low reactant concentrations, avoids toxic metals |

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and simplifying purification processes. mdpi.comnih.gov These reactions are prized for their high atom, step, and time economy. nih.gov For instance, MCRs have been used to synthesize complex heterocyclic systems like triazolo[1,2-a]indazole-triones through the reaction of dimedone, urazole, and various aldehydes. researchgate.netresearchgate.net While not directly forming 4-bromo-1H-indazol-3(2H)-one, the principles of these MCRs, which often involve tandem reactions like cyclocondensation and cycloaddition, can be adapted to construct the foundational indazolone scaffold efficiently. nih.gov

| Reaction Type | Key Advantages | Example Scaffold |

| Multicomponent Reaction (MCR) | High atom economy, step efficiency, easy setup | Triazolo[1,2-a]indazole-triones |

| One-Pot Tandem Reaction | Reduced work-up, cost-effectiveness | Imidazotriazolobenzodiazepines |

A specific and efficient method for constructing the 1H-indazole ring involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govnih.govconsensus.app This process is particularly effective for synthesizing a variety of 3-substituted indazoles that are otherwise difficult to obtain. nih.govfigshare.com The reaction typically proceeds by treating arylhydrazones with a silver(I) salt, such as silver triflimide (AgNTf₂), often in the presence of a co-oxidant like copper(II) acetate. nih.gov Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govnih.gov This method is noted for its ability to tolerate a wide range of functional groups, including amides, ketones, esters, and aryl groups, on the 3-position of the indazole core. nih.gov

| Catalyst/Mediator | Co-oxidant | Substrate | Key Outcome |

| Silver(I) Triflimide (AgNTf₂) | Copper(II) Acetate | Arylhydrazones | Efficient synthesis of 3-substituted 1H-indazoles |

Regioselective Bromination Strategies at the 4-Position of Indazolone

Once the indazolone core is synthesized, the next step is the introduction of a bromine atom at the 4-position of the benzene (B151609) ring. This requires a highly regioselective method to avoid the formation of unwanted isomers.

Electrophilic aromatic substitution (SEAr) is the cornerstone reaction for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic system. For bromination, a source of electrophilic bromine, such as molecular bromine (Br₂) often activated by a Lewis acid (e.g., FeBr₃ or AlBr₃), is used. masterorganicchemistry.com

The regioselectivity of the substitution is governed by the electronic properties of the substituents already present on the ring. The indazolone ring contains two key functionalities influencing the reaction: the amide-like nitrogen atom and the carbonyl group.

Activating Group: The nitrogen atom acts as an activating group, donating electron density into the ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions (C5 and C7). wikipedia.orgwvu.edu

Deactivating Group: The carbonyl group is electron-withdrawing and acts as a deactivating group, directing incoming electrophiles to the meta position (C6). makingmolecules.com

The combined influence of these groups, along with steric factors, directs the incoming electrophile. The strong activating, ortho-para directing effect of the nitrogen atom typically dominates, favoring substitution at positions ortho or para to it. In the 1H-indazol-3(2H)-one system, the C4 position is ortho to the electron-donating nitrogen atom, making it a highly favorable site for electrophilic attack, leading to the regioselective formation of this compound. nih.gov

| Reaction Type | Reagent | Directing Group | Position of Bromination | Rationale |

| Electrophilic Aromatic Substitution | Br₂/Lewis Acid | Amide Nitrogen (NH) | C4 (ortho) | Strong activating, ortho-para directing effect of the nitrogen lone pair. |

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a desired substituent. While specific examples detailing the direct ortho-metalation of an indazolone precursor followed by halogenation to yield this compound are not extensively documented in publicly available literature, the principles of DoM on related heterocyclic systems suggest its potential applicability.

In theory, an N-protected indazolone could be subjected to DoM. The protecting group would act as the DMG, directing lithiation to the C4 position. Subsequent quenching of the resulting aryllithium intermediate with a bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would introduce the bromine atom at the desired position. The choice of protecting group and reaction conditions would be critical to ensure the stability of the indazolone ring and to achieve high regioselectivity. The bromine atom itself can also act as a directing group in some metalation reactions, potentially influencing the regioselectivity of subsequent functionalization.

Bromination of Indazolone Precursors

The direct bromination of indazolone precursors is a more common approach to introduce a bromine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the indazolone ring and any existing substituents. The indazolone moiety, with its electron-rich nature, is susceptible to electrophilic attack. However, achieving selective bromination at the C4 position can be challenging due to the potential for reaction at other positions, such as C5, C6, and C7.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a widely used and milder alternative to elemental bromine. The choice of solvent and reaction conditions, including temperature and the presence of a catalyst, can significantly influence the outcome of the reaction. For instance, a study on the regioselective bromination of 4-substituted 1H-indazoles demonstrated that the reaction of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS in DMF at 80 °C regioselectively yielded the C7-brominated product. nih.gov While this example highlights the complexity of predicting regioselectivity, it underscores the importance of empirical optimization for specific substrates.

Synthesis of this compound: Specific Pathways and Challenges

Synthesis from 4-bromo-3-fluoro-2-methylaniline

One potential synthetic route to this compound involves the use of appropriately substituted anilines as starting materials. A patented method describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. This process involves an initial bromination of the aniline (B41778), followed by a ring-closure reaction and subsequent deprotection. While this synthesis targets a different isomer, the initial steps provide a relevant framework.

Adapting this to the synthesis of this compound would likely require starting with a different aniline precursor, such as 2-amino-6-bromobenzoic acid or a derivative thereof. The key challenge in such an approach lies in achieving the correct regiochemistry during the cyclization step to form the desired indazolone ring with the bromine atom at the C4 position.

Integration of Bromine Atom during Indazolone Ring Formation

An alternative and often more efficient strategy involves the construction of the indazolone ring from precursors that already contain the bromine atom at the desired position. This approach circumvents the challenges of regioselective bromination of the pre-formed indazolone core. A common method for indazolone synthesis is the cyclization of 2-aminobenzoic acid derivatives with a source of the N-N bond, such as hydrazine (B178648) or its derivatives.

In the context of this compound synthesis, a plausible precursor would be 2-amino-6-bromobenzoic acid. Reacting this starting material with a suitable reagent to form the pyrazole (B372694) ring would directly yield the target compound. This strategy offers the advantage of unambiguous placement of the bromine atom. However, the availability and reactivity of the starting materials can be a limiting factor.

Derivatization Strategies for this compound

The presence of two nitrogen atoms (N1 and N2) in the this compound scaffold allows for further derivatization, leading to a wide array of substituted analogs with potentially diverse biological activities. The regioselectivity of these functionalization reactions is a key consideration.

Functionalization at the Nitrogen Atoms (N1 and N2)

The alkylation and arylation of the nitrogen atoms of the indazole ring are common derivatization strategies. The reaction of an indazole with an electrophile, such as an alkyl halide or an aryl halide, in the presence of a base typically yields a mixture of N1 and N2 substituted products. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent.

Studies on the N-alkylation of various substituted indazoles have shown that the regioselectivity can be controlled to some extent by carefully choosing the reaction conditions. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for a range of 3-substituted indazoles. beilstein-journals.org Conversely, other conditions might favor the formation of the N2 isomer. For this compound, the electronic effect of the bromine atom at the C4 position and the carbonyl group at the C3 position would play a significant role in directing the incoming electrophile to either the N1 or N2 position.

Similarly, N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for introducing various aryl and heteroaryl groups at the nitrogen atoms of the indazole ring, further expanding the chemical space for drug discovery.

Below is an interactive data table summarizing the functionalization at the nitrogen atoms of indazole derivatives based on literature findings.

| Indazole Derivative | Electrophile | Base/Catalyst | Solvent | Major Product | Reference |

| 3-Substituted Indazoles | Alkyl Bromide | NaH | THF | N1-alkylation | beilstein-journals.org |

| 1H-Indazole | Aryl Halide | CuI/Diamine Ligand | Toluene (B28343) | N1-arylation | |

| 5-Bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs2CO3 | Dioxane | N1-alkylation | |

| 5-Bromo-1H-indazole-3-carboxylate | Alkyl Iodide/DEAD | PPh3 | THF | N2-alkylation |

This table can be filtered and sorted to explore the different reaction conditions and their outcomes.

Substitutions on the Brominated Phenyl Ring

The phenyl portion of the indazole core, already bearing a bromine atom at the C4 position, is amenable to further functionalization. Regioselective reactions can introduce additional substituents, significantly altering the electronic and steric properties of the molecule.

One key strategy is the introduction of a second halogen atom. For instance, the bromination of 4-substituted 1H-indazoles can be achieved with high regioselectivity at the C7 position. The use of N-bromosuccinimide (NBS) in a solvent like DMF at elevated temperatures has been shown to yield the desired C7-halogenated product. The reaction's selectivity is notable, as it proceeds without significant bromination at other available positions, such as C3. In some cases, using a larger excess of the brominating agent can lead to di-substituted products, such as the 5,7-dibrominated derivative.

Following the introduction of a halogen at a second position, such as C7, the molecule can undergo further transformations. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are particularly effective. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-indazole with various aryl or heteroaryl boronic acids. This methodology is versatile, tolerating a range of substituents on the boronic acid partner, regardless of their electronic influence or steric bulk, and results in C7-arylated indazole derivatives in moderate to excellent yields.

Below is a table summarizing the conditions for the regioselective bromination of a model 4-substituted indazole.

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NBS (1.1) | DMF | Room Temp | C7-bromo | Low | |

| 2 | NBS (1.1) | DMF | 80 | C7-bromo & 5,7-dibromo | 84 (C7), 10 (5,7) | |

| 3 | NBS (2.0) | DMF | 80 | 5,7-dibromo | 88 |

The resulting C7-arylated 4-substituted 1H-indazoles can be synthesized using the Suzuki-Miyaura cross-coupling reaction as detailed in the table below.

| Catalyst | Base | Solvent | Aryl Boronic Acid Partner | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | (4-methoxyphenyl)boronic acid | Good | |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | (3-methoxyphenyl)boronic acid | Moderate | |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | (thiophen-2-yl)boronic acid | Good |

Modifications at the Carbonyl Group (C3)

The carbonyl group at the C3 position of the 1H-indazol-3(2H)-one core is a versatile functional handle for derivatization. This moiety exists in tautomeric equilibrium with its enol form, 3-hydroxy-1H-indazole, which allows for reactions typical of both ketones and hydroxyl groups.

A significant modification is O-alkylation, which converts the carbonyl group into an ether linkage. This transformation can be accomplished via a Mitsunobu reaction. For example, treating 1H-indazol-3(2H)-one with an alcohol, such as cyclopentanol, in the presence of a phosphine (B1218219) reagent like (cyanomethylene)triphenylphosphorane (CMPP) in toluene at high temperatures, yields the corresponding 3-alkoxy-1H-indazole derivative. This method provides a direct route to introduce a variety of ether side chains at the C3 position.

The C3 position can also be functionalized to introduce other atoms. Halogenation reactions are of particular interest as they provide precursors for further modifications, such as metal-catalyzed cross-coupling reactions. While many reports focus on the halogenation of the indazole core itself, the principles can be applied to the C3 position of the indazolone tautomer. For instance, various conditions have been developed to introduce iodine or bromine at the C3 position of indazoles using reagents like I₂ with a base or dibromohydantoin under ultrasound assistance.

Furthermore, the C3 position can be part of a larger functional group. Syntheses starting from precursors like ortho-haloarylhydrazones can lead to indazoles with ester or ketone functionalities directly attached to the C3 position. These carbonyl-containing groups can then undergo standard organic transformations, expanding the diversity of accessible derivatives.

The table below outlines a representative reaction for the modification of the C3-carbonyl group.

| Reaction Type | Reagents | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| O-Alkylation (Mitsunobu) | Cyclopentanol, (cyanomethylene)triphenylphosphorane (CMPP) | Toluene | 100°C, 12 h | 3-(Cyclopentyloxy)-1H-indazole |

Structure Activity Relationship Sar Studies of 4 Bromo 1h Indazol 3 2h One Derivatives

Influence of the 4-Bromo Substituent on Biological Activity

The presence and position of substituents on the indazole ring are critical determinants of biological activity. The 4-bromo substituent, in particular, imparts distinct electronic and steric properties to the molecule, significantly influencing its interaction with biological targets.

Electronic and Steric Effects of Bromine at the 4-Position

The bromine atom at the 4-position of the indazolone ring introduces a combination of electronic and steric effects that modulate the molecule's properties. Bromine is an electron-withdrawing group, which can activate the indazolone ring towards certain chemical reactions. researchgate.net This electron-withdrawing nature can influence the acidity of the N-H protons and the charge distribution across the heterocyclic system, which in turn can affect binding affinities with biological macromolecules.

Impact on Interaction with Biological Targets

The electronic and steric properties conferred by the 4-bromo substituent have a direct impact on how these derivatives interact with their biological targets. A notable example is the investigation of 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for novel antibacterial agents.

Modulations of the Indazolone Ring System on SAR

The indazolone ring itself is a dynamic system, with its tautomeric forms and the reactivity of its carbonyl group playing pivotal roles in its biological activity.

Tautomeric Forms (1H- and 2H-Indazolones) and Their Impact on Activity

The tautomeric equilibrium can be influenced by the solvent and the nature of substituents on the ring. nih.govresearchgate.net The ability of a molecule to exist in a specific tautomeric form can be critical for its interaction with a biological target. For example, in some kinase inhibitors, only one tautomer is observed to bind to the active site. nih.gov Studies on other heterocyclic systems have shown that the tautomeric ratio is highly dependent on both the structure of the solute and the solvent. nih.gov While specific studies on the tautomerism of 4-bromo-1H-indazol-3(2H)-one are limited, the general principles suggest that controlling the tautomeric form could be a key strategy in optimizing the biological activity of these derivatives.

Role of the Carbonyl Group in Biological Interactions

The carbonyl group at the 3-position of the indazolone ring is a key functional group that significantly contributes to the biological activity of these compounds. This carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for the binding of ligands to many biological targets such as enzymes and receptors. mdpi.comyorku.ca

The electron density on the carbonyl oxygen influences its strength as a hydrogen bond acceptor. yorku.ca In a study of indazolone derivatives, the carbonyl oxygen was shown to form hydrogen bonds with amino acid residues in the active sites of various receptors. nih.gov For instance, in docking studies with opioid receptors, the carbonyl oxygen of an indazolone derivative formed a hydrogen bond with a lysine (B10760008) residue. nih.gov This ability to form strong and specific hydrogen bonds is often a determining factor in the potency and selectivity of a drug molecule. The reactivity of the carbonyl group can also be important for the mechanism of action of certain drugs. shu.ac.uk

Structure-Activity Relationships of Diverse Indazolone Analogs

The exploration of a wide range of indazolone analogs has provided valuable insights into the structure-activity relationships of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify key structural features required for a desired biological effect.

For example, a study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the regiochemistry of the amide linker is critical for activity. The indazole-3-carboxamide isomer was active, while the reverse amide isomer was inactive, highlighting the importance of the specific orientation of functional groups.

In another study focusing on myeloperoxidase (MPO) inhibitors, it was found that N-alkylation of the indazolone scaffold resulted in reduced inhibitory potency, suggesting that an accessible lone pair or a nucleophilic nitrogen is essential for activity. nih.gov Furthermore, the length of an alkoxy substituent at the C3 position also influenced activity, with decreased inhibition observed as the chain length was extended. nih.gov

The following interactive table summarizes the structure-activity relationships of various indazolone analogs from different studies.

| Compound/Analog Series | Substituent Modifications | Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|---|

| 4-Bromo-1H-indazole derivatives | Various substituents at N1 and C3 | FtsZ inhibitors (Antibacterial) | The 4-bromo-indazole scaffold is a promising starting point for developing potent antibacterial agents. Specific substitutions at other positions are crucial for enhancing activity against resistant bacterial strains. | nih.gov |

| Indazole-3-carboxamides | Regiochemistry of the amide linker | CRAC channel blockers | The 3-carboxamide regiochemistry is essential for activity. The reverse amide isomer is inactive. | |

| 1H-Indazolones | N-alkylation and C3-alkoxy chain length | Myeloperoxidase (MPO) inhibitors | N-alkylation reduces inhibitory potency. The length of the C3-alkoxy substituent affects activity, with shorter chains being more favorable. | nih.gov |

| Indazolone derivatives | Substituents on the N2-aryl ring | Anti-inflammatory | Electron-withdrawing groups on the N2-aryl ring can influence anti-inflammatory activity. | mdpi.com |

| Indazole-dione derivatives | Substituents on the quinone ring | Human carbonyl reductase inhibitors | The conformation of the indazole-dione determines whether it acts as a substrate or an inhibitor of the enzyme. | acs.org |

Analysis of Substituent Effects at Various Positions

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indazole ring system. Structure-activity relationship (SAR) studies explore how these modifications modulate the therapeutic efficacy and potency of the compounds.

Substitutions on the Benzene (B151609) Ring:

The benzene portion of the indazolone core presents several positions (C5, C6, and C7) where substitutions can alter the molecule's electronic and steric properties. Research on related indazole scaffolds has shown that modifications at these positions are critical for biological activity. For instance, in a series of 6-substituted indazole derivatives, the introduction of bulky aromatic groups was found to be crucial for potent anticancer activity. rsc.org Specifically, the presence of a 3,5-dimethoxyphenyl group at the 6-position led to compounds with significant inhibitory activity against various cancer cell lines. rsc.org

Substitutions at the N1 and N2 Positions:

The pyrazole (B372694) part of the indazolone ring contains two nitrogen atoms, N1 and N2, which are key sites for substitution. Alkylation or arylation at these positions can have a profound impact on the biological activity.

In studies of N-substituted indazolones, it was observed that the presence of a substituent at the N2 position is a common feature in many active compounds. For example, a series of N(2)-aryl-1H-indazol-3(2H)-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov The nature of the aryl group at the N2 position was found to modulate the activity. Compounds with electron-donating groups on the N2-aryl ring generally showed good activity. nih.gov

Conversely, substitution at the N1 position can also be critical. In some series of indazole-based inhibitors, an N1-isopropyl group was found to be optimal for potent enzymatic inhibition. rsc.org The interplay between substituents at N1 and N2 is a key aspect of the SAR of indazolones.

The table below presents a selection of N(2)-aryl-1H-indazol-3(2H)-one derivatives and their observed biological activities, illustrating the impact of substitution on the N2-aryl ring.

| Compound ID | N2-Substituent | N1-Substituent | Biological Activity (IC50) |

| 3a | p-tolyl | Benzyl (B1604629) | - |

| 3b | m-tolyl | Benzyl | - |

| 5a | p-tolyl | H | - |

| 5e | 4-methoxyphenyl | H | - |

| 5f | 4-tert-butylphenyl | H | - |

Data synthesized from a study on anti-inflammatory N(2)-arylindazol-3(2H)-one derivatives. nih.gov The specific IC50 values were not provided in the abstract.

Substitutions at the C3 Position:

The 3-position of the indazole ring in related scaffolds is often a key vector for introducing diversity and modulating activity. In a study of 1H-indazole-3-carboxamide derivatives, various aryl and aliphatic amines were coupled to the C3-carboxylic acid. derpharmachemica.com The resulting amides showed a range of antimicrobial activities, highlighting the importance of the substituent at this position for interacting with the biological target. derpharmachemica.com

The following table shows a series of 1H-indazole-3-carboxamide derivatives with different substituents at the amide nitrogen, which corresponds to the C3 position of the indazole core.

| Compound ID | C3-Amide Substituent | Antimicrobial Activity |

| 4a | Benzyl | - |

| 4h | 2-cyanophenylpiperazin-1-yl | - |

| 4i | 4-(pyridin-4-yl)piperazin-1-yl | - |

| 4j | 4-(pyrimidin-2-yl)piperazin-1-yl | - |

Data from a study on the synthesis and antimicrobial activity of 1H-indazole-3-carboxamides. derpharmachemica.com Specific activity data was not available in the abstract.

Pharmacophore Modeling for Indazolone Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models serve as valuable tools for the design of new, more potent derivatives and for virtual screening of compound libraries.

For indazole derivatives, several pharmacophore models have been developed for various biological targets. A common pharmacophore model for indazole-based kinase inhibitors often includes:

A hydrogen bond donor: The N1-H of the indazole ring is a crucial hydrogen bond donor and is often observed to interact with the hinge region of the kinase active site.

A hydrogen bond acceptor: The carbonyl group at the 3-position of the indazolone ring can act as a hydrogen bond acceptor.

Aromatic/hydrophobic regions: The benzene ring of the indazole core and any aromatic substituents provide essential hydrophobic interactions with the active site.

An additional hydrogen bond acceptor/donor or hydrophobic feature: Often provided by a substituent at the C6 or N2 position, which can interact with the solvent-exposed region of the active site.

A study on indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) identified a pharmacophore model consisting of hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic features. tandfonline.com The indazole scaffold itself often serves as a key element that fits into these models.

While a specific pharmacophore model for this compound derivatives is not explicitly available in the reviewed literature, based on the models for related indazole inhibitors, a hypothetical model can be proposed. The this compound scaffold would likely provide the core aromatic feature and key hydrogen bond donor (N1-H) and acceptor (C3=O) groups. The bromine atom at the 4-position could contribute to the hydrophobic character of the benzene ring and potentially act as a weak hydrogen bond acceptor. Substituents at other positions would then be crucial for fulfilling the other pharmacophoric requirements of the specific biological target.

Computational Chemistry and Modeling of 4 Bromo 1h Indazol 3 2h One

Quantitative Structure-Activity Relationship (QSAR) Modeling of 4-bromo-1H-indazol-3(2H)-one

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR have been broadly applied to the broader class of indazole derivatives to guide the design of new potent molecules for various therapeutic targets. These studies provide valuable insights into the structural requirements for biological activity within the indazole scaffold.

Research into various indazole derivatives has utilized QSAR modeling to elucidate the key molecular features that govern their therapeutic effects. For instance, three-dimensional QSAR (3D-QSAR) studies have been performed on indazole derivatives to understand the factors influencing their inhibitory potency against specific biological targets. nih.gov

In a representative 3D-QSAR study on a series of indazole derivatives targeting Hypoxia-inducible factor-1α (HIF-1α), researchers developed models to correlate the structural features of these compounds with their inhibitory activity. nih.gov Such models are built upon the alignment of the chemical structures of the compounds in the series and the calculation of steric and electrostatic fields around them. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model.

The outcomes of these 3D-QSAR analyses are often visualized as contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity. For example, steric contour maps can indicate areas where bulky substituents are favored or disfavored, while electrostatic contour maps can show where positive or negative charges are beneficial for activity. This information provides a structural framework that can guide the synthesis of new and more potent inhibitors. nih.gov

A typical QSAR study involves the generation of a dataset of compounds with their corresponding biological activities, followed by the development and validation of a mathematical model. The statistical significance of the QSAR model is crucial and is often assessed using various metrics.

Below is an interactive data table showcasing hypothetical data that could be generated from a QSAR study on a series of indazole derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| IND-001 | 250.1 | 2.5 | 60.3 | 6.8 |

| IND-002 | 264.1 | 2.8 | 62.1 | 7.1 |

| IND-003 | 278.2 | 3.1 | 58.9 | 7.5 |

| IND-004 | 292.2 | 3.4 | 65.4 | 7.3 |

| IND-005 | 306.3 | 3.7 | 61.7 | 7.8 |

Further research focusing specifically on the QSAR of this compound and its close analogs would be beneficial in elucidating the precise structural requirements for its biological activities and in the rational design of novel therapeutic agents based on this scaffold.

Advanced Analytical Characterization of 4 Bromo 1h Indazol 3 2h One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic composition, connectivity, and the nature of chemical bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's molecular formula. For instance, in the analysis of indazole derivatives, HRMS data is presented as a comparison between the calculated mass for a proposed formula and the experimentally found mass.

Table 1: Representative HRMS Data for Indazole Derivatives

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 1H-Indazole | [M+H]⁺ | 118.0530 | 118.0529 | bldpharm.com |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | [M+H]⁺ | 263.0791 | 263.0792 | researchgate.net |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | [M+H]⁺ | 290.0924 | 290.0928 | researchgate.net |

| 3-Ethoxycarbonyl-1H-dibenzo[e,g]indazole | [M+Na]⁺ | 313.0947 | 313.0945 | bldpharm.com |

This high degree of accuracy is fundamental in validating the synthesis of new derivatives of 4-bromo-1H-indazol-3(2H)-one, ensuring the correct atoms are present in the expected arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring protons. For example, the aromatic protons on the indazole ring system typically appear in the range of δ 7.0-8.5 ppm. researchgate.net

¹³C NMR: Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment. In indazole derivatives, aromatic carbons resonate between δ 105-150 ppm, while carbonyl carbons, if present, would appear further downfield. researchgate.net

Table 2: Example ¹H and ¹³C NMR Data for a Substituted 1H-Indazole Derivative (3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 12.09 | br | NH |

| ¹H | 8.11 | d, J = 8.5 | Aromatic CH |

| ¹H | 7.98 | d, J = 7.2 | Aromatic CH |

| ¹H | 7.60-7.42 | m | Aromatic CH |

| ¹³C | 146.42 | - | C (quaternary) |

| ¹³C | 136.97 | - | C (quaternary) |

| ¹³C | 132.54 | - | C (quaternary) |

| ¹³C | 128.94 | - | CH (aromatic) |

| ¹³C | 128.64 | - | CH (aromatic) |

| ¹³C | 127.73 | - | CH (aromatic) |

| ¹³C | 125.51 | - | C (quaternary) |

| ¹³C | 124.57 | q, J = 4.4 | CH (aromatic) |

| ¹³C | 124.27 | q, J = 271.4 | CF₃ |

| ¹³C | 122.63 | - | C (quaternary) |

| ¹³C | 120.80 | - | CH (aromatic) |

| ¹³C | 113.00 | q, J = 34.4 | CH (aromatic) |

Data sourced from researchgate.net.

¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide direct insight into the electronic structure of the nitrogen atoms within the indazole ring. ¹⁵N NMR is generally preferred due to its sharper signals, despite its lower natural abundance. ucsf.edu Gradient-selected techniques like ¹⁵N,¹H-HMBC can be used to correlate nitrogen atoms with nearby protons, confirming assignments. ucsf.edu For the pyrazole (B372694) ring, a related heterocycle, ¹⁵N chemical shifts can distinguish between the protonated and non-protonated nitrogen atoms. A similar approach can be applied to the indazole system to probe tautomeric forms and sites of protonation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key absorptions would be expected for the N-H bond, the C=O (amide) bond, aromatic C=C bonds, and the C-Br bond.

Table 3: Typical IR Absorption Frequencies for Indazole-Related Functional Groups

| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3140-3170 | bldpharm.com |

| C=O (Amide) | Stretch | ~1715 | bldpharm.com |

| C=C (Aromatic) | Stretch | 1450-1620 | bldpharm.com |

| C-N | Stretch | 1200-1350 | researchgate.net |

| C-Br | Stretch | 500-600 | - |

The presence and position of these bands provide direct evidence for the key functional groups required in the target structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indazole ring system is an aromatic chromophore that absorbs UV light. The absorption spectrum of 1H-indazole in acetonitrile (B52724) shows characteristic absorption maxima (λmax) around 250 nm and 290-300 nm, which are attributed to π→π* electronic transitions within the bicyclic aromatic system. The position and intensity of these absorptions can be influenced by the presence of substituents on the ring and the polarity of the solvent. Substitution with auxochromes or chromophores can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Chromatographic Methods for Purity and Separation

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced evolution, UPLC, are the predominant analytical techniques for assessing the purity of pharmaceutical compounds and other organic materials. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For indazole derivatives, reversed-phase HPLC is the most common approach. acs.org A nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. acs.orgresearchgate.net

Typical HPLC/UPLC Parameters for Indazole Derivatives:

Column: A C18-bonded silica (B1680970) column is standard. Examples include SunFire C18 and Zorbax 300-SB C18. acs.orgresearchgate.net

Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile is common. acs.org To improve peak shape, especially for basic compounds, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. acs.org

Detection: A UV detector is typically used, monitoring at a wavelength where the indazole chromophore absorbs strongly, such as 254 nm. acs.org

UPLC utilizes columns packed with smaller particles (<2 µm), which operates at higher pressures to achieve significantly faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC. This makes UPLC particularly suitable for high-throughput purity screening and detailed analysis of complex reaction mixtures during the synthesis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. For semi-polar heterocyclic compounds like this compound and its derivatives, GC-MS provides high-resolution separation and detailed structural information based on mass-to-charge ratios and fragmentation patterns.

Methodology and Instrumentation

The analysis of this compound by GC-MS necessitates optimized instrumental parameters to ensure efficient volatilization and chromatographic separation without thermal degradation. Due to the polarity imparted by the lactam functional group and the bromine atom, derivatization, such as silylation, may be employed to increase volatility and improve peak shape, though direct analysis is also feasible on appropriate columns. nih.gov

A typical GC-MS system for the analysis of such compounds would involve a gas chromatograph equipped with a capillary column, coupled to a mass spectrometer, commonly a quadrupole analyzer. The separation is typically achieved on a low to mid-polarity capillary column, such as a 5% phenyl polysiloxane phase, which offers a good balance of selectivity for a range of compounds. nih.gov

The following table outlines a proposed set of GC-MS parameters suitable for the analysis of this compound.

| Parameter | Condition |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 40-450 m/z |

Retention Behavior

The retention time (RT) of this compound in a GC system is influenced by its volatility and interactions with the stationary phase of the column. Given its molecular weight and polarity, its elution would be expected after the parent indazole molecule. The presence of the bromine atom and the oxo group increases the molecular weight and potential for polar interactions, leading to a longer retention time compared to non-substituted indazoles. While specific experimental data for this compound is not publicly available, based on the analysis of similar bromo-substituted heterocyclic compounds, the retention time is anticipated to be in the mid-to-late region of the chromatogram under the specified conditions.

Mass Spectrometry and Fragmentation Analysis

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation provide a unique mass spectrum that acts as a chemical fingerprint for the compound.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes 79Br and 81Br in approximately a 1:1 ratio). The molecular ion peaks would therefore appear at m/z 212 and 214.

The fragmentation of the indazole core generally proceeds through the cleavage of the pyrazole ring. researchgate.netresearchgate.net For this compound, the primary fragmentation pathways are predicted to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), as well as the bromine radical.

The table below details the predicted major fragments for this compound.

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|---|

| 212 | 214 | [M]+• (Molecular ion) | C7H5BrN2O+• |

| 184 | 186 | [M - CO]+• | C6H5BrN2+• |

| 157 | 159 | [M - CO - HCN]+• | C5H4BrN+• |

| 133 | - | [M - Br]+ | C7H5N2O+ |

| 105 | - | [M - Br - CO]+ | C6H5N2+ |

| 78 | - | [C5H4N]+ | C5H4N+ |

The initial loss of carbon monoxide from the molecular ion is a characteristic fragmentation for lactam-containing structures, leading to the ions at m/z 184 and 186. Subsequent loss of a hydrogen cyanide molecule from this fragment would result in the ions at m/z 157 and 159. Another significant fragmentation pathway involves the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical and the formation of an ion at m/z 133. This fragment can further lose a molecule of carbon monoxide to produce the ion at m/z 105. The presence of these characteristic fragments and their relative abundances in the mass spectrum allows for the confident identification of this compound in a sample.

Medicinal Chemistry Applications and Therapeutic Potential of the Indazolone Scaffold

Indazolone as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, diverse biological targets. researchgate.netresearchgate.net These structures are of particular interest in drug design as they provide a versatile template for the development of new therapeutic agents. openochem.orgnih.gov The indazolone nucleus is considered one such privileged scaffold, found in numerous compounds with a wide array of biological activities. researchgate.netnih.govsemanticscholar.orgresearchgate.net Its utility stems from its rigid bicyclic structure, which can be readily functionalized at various positions to optimize binding affinity and selectivity for different protein targets. openochem.org The inherent drug-like properties of the indazolone core make it a frequent starting point for the design of novel pharmaceuticals. researchgate.net

Historical Context and Evolution of Indazolone in Medicinal Chemistry

The journey of medicinal chemistry from its origins in ancient herbal remedies to the modern era of rational drug design has been marked by the identification of key chemical structures with therapeutic value. pharmaguideline.comnih.govslideshare.netcutm.ac.in The indazole ring system, first described by Emil Fischer, has become a cornerstone in the synthesis of new pharmaceutical agents. researchgate.net Initially, research into indazole derivatives was part of the broader exploration of heterocyclic chemistry. However, as the understanding of structure-activity relationships grew, the indazolone scaffold was recognized for its potential to yield compounds with specific biological activities. nih.gov Over the last few decades, there has been a surge in the synthesis and evaluation of indazolone derivatives, driven by their success in yielding potent modulators of various enzymes and receptors. austinpublishinggroup.comconsensus.apppnrjournal.com

Examples of FDA-Approved and Clinically Investigated Indazolone-Containing Drugs

The therapeutic relevance of the indazolone scaffold is underscored by the number of drugs containing this moiety that have received FDA approval or are currently in clinical trials. researchgate.net These drugs span a range of therapeutic areas, highlighting the versatility of the indazolone core. At least 43 indazole-based therapeutic agents have been identified in clinical applications or trials. dntb.gov.ua

Table 1: Examples of Indazole-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib (B1684535) | Anticancer | Multi-kinase inhibitor |

| Axitinib (B1684631) | Anticancer | VEGFR inhibitor |

| Niraparib | Anticancer | PARP1/PARP2 inhibitor |

| Linifanib | Anticancer | Multi-targeted tyrosine kinase inhibitor |

| Entrectinib | Anticancer | Anaplastic lymphoma kinase (ALK) inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |

Therapeutic Areas Explored for Indazolone Derivatives

The broad biological activity of indazolone derivatives has led to their investigation in a multitude of therapeutic areas. nih.govresearchgate.netnih.gov The ability to modify the scaffold at different positions allows for the fine-tuning of their pharmacological profiles, making them suitable candidates for treating a variety of diseases.

Anticancer Agents

The indazolone scaffold is a prominent feature in many anticancer agents. nih.gov Derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.gov

Kinase Inhibition: Many indazolone-based compounds function as kinase inhibitors. For example, pazopanib and axitinib are multi-kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs), playing a role in angiogenesis. researchgate.net Linifanib is another multi-targeted tyrosine kinase inhibitor. researchgate.net

PARP Inhibition: Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are involved in DNA repair. researchgate.net

Cell Cycle and Apoptosis: Research has shown that certain indazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, one study identified an indanone-based thiazolyl hydrazone derivative that arrested colorectal cancer cells in the G2/M phase of the cell cycle and induced apoptosis. frontiersin.org Another study on 1H-indazole-3-amine derivatives found a compound that exhibited a promising inhibitory effect against a chronic myeloid leukemia cell line. mdpi.combohrium.comnih.gov

Table 2: Selected Research Findings on Anticancer Indazolone Derivatives

| Compound Type | Cancer Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | Inhibitory effect, induction of apoptosis | 5.15 µM |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 (colorectal cancer) | G2/M phase arrest, apoptosis induction | 0.41 ± 0.19 to 6.85 ± 1.44 μM |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60 (leukemia) | Anti-proliferative effects | Single-digit nanomolar to micromolar |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative (119) | - | ERK 1/2 inhibition | 20 nM (ERK1), 7 nM (ERK2) |

Anti-inflammatory Agents

Indazolone derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.gov Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Cytokine Inhibition: N-substituted indazolones have been shown to block the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov

Enzyme Inhibition: These compounds can also inhibit enzymes involved in the inflammatory cascade, such as prostaglandin (B15479496) cyclooxygenase (COX) and 5'-lipoxygenase. nih.gov Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins. nih.govresearchgate.net

Free Radical Scavenging: Some indazolone derivatives have been observed to stabilize free radicals, which are involved in the inflammatory process. nih.govnih.govresearchgate.net

Benzydamine is a commercially available non-steroidal anti-inflammatory drug (NSAID) that features the indazole scaffold. austinpublishinggroup.com

Antimicrobial and Antiparasitic Agents

The indazolone scaffold has also been a fruitful source of compounds with antimicrobial and antiparasitic activity. tsijournals.comnih.gov

Antibacterial Activity: Synthesized indazolone derivatives have been screened for activity against various bacterial strains, including Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing good to moderate activity. tsijournals.com Other studies have identified indazole derivatives with activity against drug-resistant strains of Staphylococcus and Enterococcus. mdpi.com

Antifungal Activity: Antifungal activity has also been reported, for instance against Aspergillus niger. tsijournals.com

Antiparasitic Activity: Indazole derivatives have shown promise as agents against various parasites. Studies have demonstrated their efficacy against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis. nih.govnih.govresearchgate.net Some 5-nitroindazole (B105863) derivatives have shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. nih.gov Additionally, some derivatives have been studied for their activity against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov

Table 3: Antimicrobial and Antiparasitic Activity of Indazole Derivatives

| Organism | Compound Type | Activity |

|---|---|---|

| Staphylococcus aureus, Escherichia coli | Indazolone derivatives | Moderate antibacterial activity |

| Drug-resistant Staphylococcus and Enterococcus | Indazole and pyrazoline derivatives | Significant antibacterial activity (MIC values as low as 4 µg/mL for a pyrazoline derivative) |

| Aspergillus niger | Indazolone derivatives | Moderate antifungal activity |

| Leishmania amazonensis | 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Significant reduction in lesion growth and parasite load |

| Trichomonas vaginalis | Indazole derivatives | Antiprotozoal activity |

Antiviral Agents (e.g., Anti-HIV)

The indazolone scaffold has emerged as a crucial pharmacophore in the development of novel antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). Researchers have successfully designed and synthesized various indazolone derivatives that exhibit potent anti-HIV activity through different mechanisms of action.

One notable area of investigation is the development of indazolone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds target the allosteric site of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle, thereby inhibiting its function. nih.govmdpi.com Structure-based drug design, utilizing crystallographic overlays of known inhibitors, has guided the creation of novel indazole NNRTIs with excellent metabolic stability and resilience against drug-resistant mutant strains of the virus. nih.gov

A specific example of a promising anti-HIV agent is a novel tetrahydroindazolylbenzamide derivative. This compound has demonstrated a remarkable ability to inhibit HIV proliferation with low cytotoxicity. nih.govacs.org In vitro studies revealed an EC50 value of 2.77 μM and a CC50 value of 118.7 μM, resulting in a significant selectivity index of 68. nih.govacs.org Mechanistic studies, including qPCR analysis, have shown that this derivative acts as a late reverse transcriptase inhibitor, blocking viral replication at the early stages before the integration of viral DNA into the host genome. nih.gov

Furthermore, the indazolone scaffold serves as a key building block in the synthesis of next-generation anti-HIV therapeutics. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a critical intermediate in the practical synthesis of Lenacapavir. mdpi.comnih.gov Lenacapavir is a first-in-class, potent HIV-1 capsid inhibitor that disrupts multiple essential steps in the viral lifecycle. mdpi.comverixiv.org The development of scalable synthetic routes for such indazole intermediates is crucial for the large-scale production of these advanced antiviral drugs. mdpi.comacs.org

Table 1: Anti-HIV Activity of a Tetrahydroindazolylbenzamide Derivative

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|---|

| Tetrahydroindazolylbenzamide derivative | 2.77 nih.govacs.org | 118.7 nih.govacs.org | 68 nih.govacs.org | Late Reverse Transcription Inhibitor nih.gov |

Neurodegenerative Diseases

The indazolone scaffold is a promising framework for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective potential of indazolone derivatives stems from their ability to modulate key signaling pathways involved in neuronal apoptosis and pathology.

In the context of Parkinson's disease, a significant focus has been on inhibiting the leucine-rich repeat kinase 2 (LRRK2), a protein linked to familial and sporadic forms of the disease. acs.orgacs.org Novel N-heteroaryl indazole derivatives and 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as potent LRRK2 inhibitors. acs.orgacs.org Another therapeutic strategy involves the inhibition of tau protein hyperphosphorylation, a pathological hallmark of several neurodegenerative disorders. The indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation. nih.govnih.gov In vitro studies using SH-SY5Y cells demonstrated that AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP+. nih.gov Furthermore, in MPTP-induced mouse models of Parkinson's disease, AMI treatment preserved dopaminergic neurons in the substantia nigra and improved behavioral symptoms. nih.govnih.gov

For Alzheimer's disease, a primary target has been the c-Jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis. bohrium.comresearchgate.net An indazole/aza-indazole scaffold has been developed as a novel chemotype for potent and selective JNK3 inhibition. acs.org Extensive structure-activity relationship (SAR) studies have led to the identification of lead compounds with excellent oral bioavailability and brain penetration. acs.org For example, one lead compound exhibited a JNK3 IC50 of 0.005 μM and demonstrated high selectivity in a panel of 374 wild-type kinases. acs.org The co-crystal structure of this inhibitor with human JNK3 has confirmed a type I kinase binding mode. acs.org Structural studies have also provided insights into the selectivity mechanisms of indazole scaffolds for JNK3 over other kinases like p38α. nih.govresearchgate.net

Table 2: Investigational Indazolone Derivatives for Neurodegenerative Diseases

| Compound/Scaffold | Disease Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| 6-amino-1-methyl-indazole (AMI) | Parkinson's Disease | Inhibition of tau hyperphosphorylation nih.govnih.gov | Preserved dopaminergic neurons and improved behavioral symptoms in a mouse model. nih.govnih.gov |

| N-heteroaryl indazole derivatives | Parkinson's Disease | LRRK2 inhibition acs.org | Identified as potent LRRK2 inhibitors. acs.org |

| Indazole/aza-indazole scaffold | Alzheimer's Disease | JNK3 inhibition acs.org | Lead compounds show high potency (IC50 = 0.005 μM), selectivity, and brain penetration. acs.org |

Cardiovascular Diseases

Indazolone and its derivatives have demonstrated significant potential in the treatment of cardiovascular diseases by targeting various underlying pathological mechanisms. nih.govnih.gov Several indazole-based compounds have been investigated for their beneficial effects on conditions such as dilated cardiomyopathy, atherosclerosis, and circulatory disorders. nih.gov

One such promising agent is ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK14) inhibitor. nih.gov This compound is currently being investigated in clinical trials for the treatment of LMNA-related dilated cardiomyopathy. nih.gov The inhibition of p38 MAPK by indazole derivatives may offer therapeutic benefits in various cardiac diseases. nih.gov

Another important indazole derivative in cardiovascular research is YC-1, a benzyl (B1604629) indazole derivative. nih.govnih.gov YC-1 acts as an activator of soluble guanylyl cyclase (sGC), a key signaling molecule in the cardiovascular system. nih.gov By stimulating vascular cGMP, YC-1 has been shown to inhibit platelet aggregation and vascular contraction. nih.govresearchgate.net In vivo studies have demonstrated its ability to inhibit neointima formation following balloon injury in rat carotid arteries, suggesting its potential as a therapeutic agent to reduce post-angioplasty stenosis. nih.gov

Furthermore, indazole derivatives have been explored for their anti-atherosclerotic properties. For instance, the compound indazole-Cl has been shown to suppress inflammation associated with atherosclerosis. nih.gov Additionally, 7-nitroindazole, a selective inhibitor of neuronal nitric oxide synthase, has demonstrated an anti-hypertrophic effect on the heart and has been observed to decrease the wall thickness of the thoracic aorta and carotid arteries. nih.gov The targeting of platelet-derived growth factor (PDGF) with indazole derivatives is also being considered as a future strategy to mitigate cardiac remodeling and heart failure. nih.gov

Table 3: Indazolone Derivatives in Cardiovascular Disease Research

| Compound | Target/Mechanism | Potential Application | Key Findings |

|---|---|---|---|

| ARRY-371797 | p38α (MAPK14) inhibitor nih.gov | LMNA-related dilated cardiomyopathy nih.gov | Currently in human clinical trials. nih.gov |

| YC-1 | Soluble guanylyl cyclase (sGC) activator nih.gov | Circulatory disorders, post-angioplasty stenosis nih.govnih.gov | Inhibits platelet aggregation, vascular contraction, and neointima formation. nih.govnih.govresearchgate.net |

| Indazole-Cl | Anti-inflammatory nih.gov | Atherosclerosis nih.gov | Suppresses inflammation in atherosclerosis. nih.gov |

| 7-Nitroindazole | Neuronal nitric oxide synthase inhibitor nih.gov | Cardiac hypertrophy nih.gov | Exerts an anti-hypertrophic effect on the heart. nih.gov |

Other Therapeutic Applications (e.g., Diabetes, Anticonvulsant)

The therapeutic potential of the indazolone scaffold extends beyond the previously mentioned areas, with research indicating its utility in treating diabetes and potentially as anticonvulsant agents.

In the context of diabetes, certain indeno[1,2-c]pyrazol-4(1H)-ones, which incorporate an indazolone-like core structure, have been synthesized and evaluated for their in vitro type II diabetes inhibitory activity. These compounds have been tested for their ability to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. One derivative, compound 4e, was found to be a more potent inhibitor of the α-glucosidase enzyme (IC50 = 6.71 μg/mL) than the standard drug Acarbose (IC50 = 9.35 μg/mL). Another derivative, 4i, exhibited good inhibitory activity against the α-amylase enzyme (IC50 = 11.90 μg/mL) compared to Acarbose (IC50 = 22.87 μg/mL). These findings suggest that the indazolone scaffold could be a valuable starting point for the design of novel antidiabetic agents.

While specific studies on "4-bromo-1H-indazol-3(2H)-one" for anticonvulsant activity are not prevalent in the reviewed literature, the broad neuroactive properties of indazole derivatives suggest a potential for such applications. The structural similarities to other CNS-active compounds warrant further investigation into the anticonvulsant effects of this class of molecules.

Emerging Roles in Chemical Biology

The indazolone scaffold is increasingly being recognized for its utility in the field of chemical biology, particularly in the construction of DNA-encoded libraries and the design of novel catalytic systems.

DNA-Encoded Libraries (DEL) for Indazolone Scaffolds

DNA-Encoded Library (DEL) technology has become a powerful tool for the discovery of small-molecule ligands for various protein targets. nih.govacs.org Recently, a DNA-compatible, light-promoted reaction has been developed for the efficient, plate-based construction of a DEL featuring an indazolone core. nih.govacs.org This innovative approach has been successfully employed to synthesize a focused DEL containing 1.39 x 10^5 unique compounds. acs.org

This indazolone-focused DEL was then used in affinity selection against the E1A-binding protein (p300), a histone acetyltransferase and a critical regulator of gene expression. nih.govresearchgate.net The screening led to the identification of a novel series of p300 binders, which were subsequently validated as inhibitors of this important therapeutic target. nih.govacs.org This work not only highlights the feasibility of using light-promoted reactions in DEL synthesis but also opens up new avenues for developing inhibitors targeting p300 and other challenging biological targets. nih.govacs.org The development of methods for constructing indazolone cores on DNA, such as the B2(OH)4-mediated reductive N-N bond formation, further expands the potential for creating diverse indazolone-cored libraries. researchgate.net

Bioorthogonal Catalysis and Scaffold Design

The unique structural and electronic properties of the indazolone scaffold make it an attractive platform for the design of novel catalysts for bioorthogonal chemistry. Bioorthogonal catalysis enables selective chemical transformations within living systems, and the design of new catalyst scaffolds is crucial for expanding the scope and efficiency of these reactions.

In this context, an indazole phosphine (B1218219) ligand scaffold has been designed and synthesized for applications in gold(I) catalysis. acs.orgnih.gov This scaffold allows for the facile introduction of a cationic charge through methylation of the indazole backbone. acs.orgnih.gov By making minimal structural changes, researchers can assess the electronic effects of the positive charge on the catalytic activity of the resulting gold(I) complex. acs.org The catalytic activities of the neutral and cationic gold species derived from this indazole scaffold were compared in benchmark reactions such as propargyl amide cyclization and enyne cyclization, revealing marked differences in their performance. acs.org The development of such tunable ligand scaffolds based on the indazole core is a significant step forward in the rational design of catalysts for a wide range of chemical transformations, including those with applications in chemical biology. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1H-indazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of indazolone precursors using reagents like N-bromosuccinimide (NBS) under radical-initiated or electrophilic conditions. Optimization involves controlling temperature (0–25°C) and solvent polarity (e.g., DMF or CCl₄). Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), may also introduce bromine at the 4-position .

- Key Parameters :

| Reaction Type | Catalyst/Solvent | Yield Range | Reference |

|---|---|---|---|

| Electrophilic Bromination | NBS/CCl₄ | 60–75% | |

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄/DMF | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the indazole NH (~δ 12.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carbonyl (C=O, ~δ 160 ppm) and brominated aromatic carbons.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (theoretical [M+H]⁺: 227.00).

- X-ray Crystallography : Resolves tautomeric forms (1H vs. 2H) and confirms bromine positioning .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The bromine atom serves as a handle for derivatization in structure-activity relationship (SAR) studies. Common applications include:

- Kinase Inhibitor Development : Substitution at the 4-position modulates selectivity for ATP-binding pockets .